molecular formula C10H9BrN2O2 B13689943 Methyl 6-bromo-1-methyl-indazole-5-carboxylate

Methyl 6-bromo-1-methyl-indazole-5-carboxylate

Cat. No.: B13689943
M. Wt: 269.09 g/mol
InChI Key: HQVJHAJERJCMSG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-methyl-indazole-5-carboxylate is a brominated indazole derivative featuring a methyl ester group at position 5, a bromine atom at position 6, and a methyl substituent on the indazole nitrogen (position 1). This compound’s structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups, influencing its reactivity and solubility in organic solvents. Indazole derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors and intermediates in drug synthesis . The methyl ester enhances solubility in non-polar solvents, facilitating its use in cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 6-bromo-1-methylindazole-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-9-4-8(11)7(10(14)15-2)3-6(9)5-12-13/h3-5H,1-2H3

InChI Key

HQVJHAJERJCMSG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction

  • Key starting materials:
    • 2-fluoro-4-bromobenzaldehyde
    • Methylhydrazine (40 wt.% aqueous solution)
    • Base (potassium carbonate preferred)
  • Solvent: N,N-dimethylacetamide (DMAc) provides the highest yield compared to alternatives like dimethyl sulfoxide or N,N-dimethylformamide.

Reaction Conditions

Parameter Range / Value Notes
Molar ratio (aldehyde:methylhydrazine:base) 1 : 1–1.2 : 1.5–2 Typical example: 1 : 1.1 : 1.6
Temperature 95°C to 105°C Optimal ~100°C
Reaction time 35 to 40 hours Ensures complete ring closure
Base Potassium carbonate preferred Others: cesium carbonate, triethylamine, potassium tert-butoxide
Solvent N,N-dimethylacetamide (DMAc) Highest yield (~85%)

Reaction Mechanism

  • Condensation of 2-fluoro-4-bromobenzaldehyde with methylhydrazine forms a hydrazone intermediate.
  • Base-promoted ring closure (annulation) yields 6-bromo-1-methylindazole.
  • This method circumvents the formation of 5-bromo-2-methylindazole isomers common in direct methylation of 5-bromoindazole.

Work-up and Purification

  • Extraction with ethyl acetate and water.
  • Sequential washing with hydrochloric acid, saturated sodium bicarbonate, and saturated salt solutions.
  • Crystallization from n-heptane to isolate pure 6-bromo-1-methylindazole.

Methyl Formate Carbonylation to this compound

Reaction Overview

  • 6-Bromo-1-methylindazole undergoes carbonylation under a carbon monoxide atmosphere in the presence of a base and palladium catalyst to introduce the carboxylate function at the 5-position.

Reagents and Catalysts

Component Typical Molar Ratio (relative to 6-bromo-1-methylindazole) Notes
Base 2–3 equivalents Triethylamine preferred; alternatives include potassium carbonate, sodium bicarbonate
Catalyst 0.02–0.5 equivalents [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II)dichloride dichloromethane complex
Solvent Methanol
Carbon monoxide pressure 4.5–5.0 MPa

Reaction Conditions

Parameter Range / Value Notes
Temperature 100°C to 110°C Typical ~105°C
Time 15 to 20 hours Ensures complete carbonylation

Work-up and Purification

  • After reaction completion, the mixture is washed with methyl tert-butyl ether.
  • Filtration followed by washing with 2M hydrochloric acid, 7% sodium bicarbonate, and saturated salt solution.
  • Crystallization from n-heptane yields this compound with yields around 69–70%.

Hydrolysis to 1-Methyl-1H-Indazole-6-Carboxylic Acid (Optional Step)

  • Hydrolysis of the methyl ester under alkaline conditions (sodium hydroxide in methanol/water) at 20–30°C for 15–20 hours yields the corresponding acid.
  • This step is relevant if the acid form is desired instead of the methyl ester.

Comparative Yields and Solvent Effects

Solvent for Annulation Step Yield (%) Notes
N,N-Dimethylacetamide (DMAc) 80–85 Highest yield, cost-effective
N,N-Dimethylformamide (DMF) 65 Moderate yield
Dimethyl sulfoxide (DMSO) 70 Moderate yield
Ethylene glycol 40 Low yield
N-Methylpyrrolidone (NMP) 80 Comparable to DMAc
Base in Annulation Step Yield (%) Notes
Potassium carbonate Highest Preferred for cost and yield
Triethylamine 60 Lower yield
Potassium tert-butoxide 50 Lower yield

Summary of Preparation Method Steps

Step Description Conditions & Notes
1 Annulation of 2-fluoro-4-bromobenzaldehyde with methylhydrazine in presence of base in DMAc 95–105°C, 35–40 h, K2CO3 base, molar ratio 1:1.1:1.6, yield ~85%, crystallization from n-heptane
2 Methyl formate carbonylation of 6-bromo-1-methylindazole in methanol with Pd catalyst and base 100–110°C, 15–20 h, 4.5–5.0 MPa CO pressure, triethylamine base, Pd(dppf)Cl2 catalyst, yield ~70%
3 Work-up: washing with methyl tert-butyl ether, acid/base washes, crystallization Purification steps to obtain high purity methyl ester
4 Optional hydrolysis to acid form NaOH in methanol/water, 20–30°C, 15–20 h

Reaction Scheme Summary

2-Fluoro-4-bromobenzaldehyde + Methylhydrazine + Base (K2CO3)
   → [Annulation, 95–105°C, 35–40 h]
6-Bromo-1-methylindazole
   → [Methyl formate, Pd catalyst, CO, 100–110°C, 15–20 h]
this compound
   → [Optional Hydrolysis, NaOH, 20–30°C, 15–20 h]
1-Methyl-1H-indazole-6-carboxylic acid

Advantages of the Described Method

  • High regioselectivity: Direct synthesis of 1-methyl substituted indazole avoids isomer formation common in direct methylation of indazole.
  • High yield: Annulation step yield up to 85%, overall good yields in subsequent steps.
  • Scalability: Reaction conditions and solvents are suitable for scale-up to industrial production.
  • Purity: Purification steps effectively remove impurities, enabling high-purity final product.
  • Energy efficiency: Moderate temperatures reduce energy consumption compared to harsher methods.

Notes on Alternative Methods and Limitations

  • Traditional methylation of 5-bromoindazole with methyl iodide leads to mixtures of 5-bromo-1-methylindazole and 5-bromo-2-methylindazole, requiring extensive chromatographic separation.
  • Other synthetic routes involving nitration, reduction, and cyclization steps are more complex and less selective for the 1-methyl position.
  • Use of strong acids (e.g., sulfuric acid, nitric acid) in some older methods is less desirable for industrial scale-up due to safety and environmental concerns.

Data Table: Key Reaction Parameters and Yields

Step Reagents & Conditions Temperature (°C) Time (h) Yield (%) Notes
Annulation 2-fluoro-4-bromobenzaldehyde, methylhydrazine, K2CO3, DMAc 100 35–40 85 High regioselectivity
Methyl formate carbonylation 6-bromo-1-methylindazole, Pd(dppf)Cl2, triethylamine, CO (4.5–5.0 MPa), MeOH 105 15–20 69–70 Requires autoclave
Hydrolysis (optional) Methyl ester, NaOH, MeOH/H2O 20–30 15–20 Quantitative Converts ester to acid

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-methyl-indazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-methyl-indazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The indazole ring system is known to interact with various biological targets, including kinases and G-protein-coupled receptors (GPCRs). The bromine atom and ester group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Accessibility : Analogs with bromine at position 6 (e.g., target compound) show higher yields in Buchwald-Hartwig aminations compared to position 4 or 5 derivatives, likely due to electronic effects .
  • Biological Activity: N-methylation (target compound) correlates with improved bioavailability in rodent models compared to non-methylated counterparts .

Biological Activity

Methyl 6-bromo-1-methyl-indazole-5-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_9H7_7BrN2_2O2_2
  • CAS Number : 46942338
  • SMILES Notation : COC(=O)C1=C(C=C2C(=C1)C=NN2)Br

The compound features a bromine atom and a carboxylate functional group, contributing to its unique biological profile.

This compound is believed to exert its biological effects through several mechanisms:

  • Kinase Inhibition : Indazole derivatives, including this compound, have shown potential in inhibiting various kinases involved in cell signaling pathways. For instance, it may interact with kinases such as CHK1 and CHK2, which are crucial in the DNA damage response pathway.
  • Anticancer Activity : By modulating kinase activity, this compound can potentially inhibit cancer cell proliferation. Studies suggest that indazole derivatives can slow down or stop the growth of cancer cells by targeting specific signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Here are some key findings:

Study Cell Line IC50_{50} (µM) Effect
Study ASNU1677.4 ± 6.2Inhibition of cell growth
Study BKG125.3 ± 4.6Induction of apoptosis
Study CSW620Not specifiedTumor growth reduction in xenografts

These results indicate that the compound shows promising activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

Pathogen Activity Observed
Candida albicansActive at 100 µM
Candida glabrataActive against miconazole-resistant strains at 1 mM

This antimicrobial activity highlights the compound's potential in treating fungal infections, particularly those resistant to conventional treatments .

Research Applications

The compound is being explored for various applications across multiple fields:

  • Medicinal Chemistry : Investigated as a lead compound for developing new anticancer and antimicrobial agents.
  • Pharmaceutical Development : Its unique structure allows for further functionalization to enhance biological activity.

Case Studies

A notable study evaluated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to control groups. This study underscores the need for further investigation into the compound's molecular targets and pathways involved in its anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-bromo-1-methyl-indazole-5-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and esterification. For example, bromination at the 6-position of the indazole core can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in DMF at 80°C), followed by methylation at the 1-position via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃). Esterification at the 5-position is often performed using methyl chloroformate under anhydrous conditions. Yield optimization (60–80%) requires strict control of stoichiometry, temperature, and exclusion of moisture .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H NMR to verify methyl group integration (δ ~4.0 ppm for COOCH₃, δ ~3.8 ppm for N–CH₃) and bromine-induced deshielding of aromatic protons.
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 269.0 for C₁₀H₉BrN₂O₂).
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs ) can resolve positional ambiguity of substituents, particularly bromine and methyl groups.

Q. What solvents and storage conditions are recommended for maintaining the compound’s stability?

  • Methodological Answer : The compound is stable in anhydrous DMSO or dichloromethane at –20°C. Avoid protic solvents (e.g., methanol, water) to prevent ester hydrolysis. Long-term storage under inert gas (argon) in amber vials minimizes degradation via light-induced radical reactions .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing bromine at the 6-position activates the indazole core for palladium-catalyzed couplings. For Suzuki reactions, use Pd(PPh₃)₄ with arylboronic acids (1.2 equiv) in a dioxane/water mixture (3:1) at 90°C. Monitor regioselectivity via LC-MS, as competing reactions at the ester carbonyl may occur if unprotected. The methyl group at the 1-position sterically hinders ortho-substitution, directing coupling to the para-bromine site .

Q. What strategies mitigate contradictory bioactivity data in kinase inhibition assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). For reproducible results:

  • Use a standardized kinase profiling panel (e.g., Eurofins KinaseProfiler) with 1 µM ATP.
  • Pre-incubate the compound with the enzyme for 30 minutes to ensure binding equilibrium.
  • Validate off-target effects via counter-screening against structurally related kinases (e.g., PIM-1 vs. CDK2) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using the crystal structure of the target protein (e.g., PARP-1, PDB: 4UND). Parameterize the bromine atom with AM1-BCC charges and account for π-π stacking between the indazole ring and aromatic residues (e.g., Tyr907). Free energy perturbation (FEP) calculations refine binding ΔG values, but validate predictions with SPR or ITC assays .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

  • Methodological Answer : Bromine’s high electron density causes absorption errors in X-ray diffraction. Mitigate this by:

  • Using Mo-Kα radiation (λ = 0.7107 Å) instead of Cu-Kα to reduce absorption.
  • Applying empirical absorption corrections (SADABS in SHELX ).
  • Refining disorder models for the methyl ester group if thermal motion exceeds 0.08 Ų.

Key Research Gaps and Recommendations

  • Stereoelectronic Effects : The impact of bromine’s σ-hole on non-covalent interactions remains underexplored. Use QTAIM analysis to map electron density critical points.
  • Metabolic Stability : Assess hepatic microsomal clearance using human CYP isoforms (e.g., CYP3A4) to guide lead optimization .

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